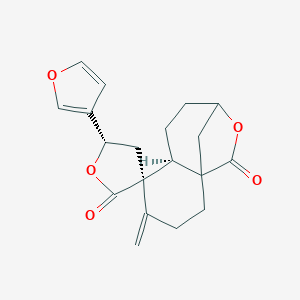![molecular formula C13H16N2O6 B241554 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B241554.png)
4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid, also known as MAPH, is a synthetic compound that has been widely used in scientific research. It is a hydrazide derivative of the anti-inflammatory drug, mefenamic acid. MAPH has been shown to have anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It also has antitumor effects in vitro and in vivo. 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid in lab experiments is its high potency and selectivity for COX-2 inhibition. It is also stable and easy to synthesize. However, 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid. One area of interest is the development of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the antitumor effects of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid in combination with other chemotherapeutic agents. Additionally, the role of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid in modulating the immune response and its potential use in the treatment of autoimmune diseases warrants further investigation.
In conclusion, 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid is a synthetic compound that has shown promising anti-inflammatory, analgesic, and antitumor properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway. 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
The synthesis of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid involves the reaction of mefenamic acid with 2-methoxyphenylacetic acid hydrazide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Eigenschaften
Produktname |
4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid |
|---|---|
Molekularformel |
C13H16N2O6 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
4-[2-[2-(2-methoxyphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-20-9-4-2-3-5-10(9)21-8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
InChI-Schlüssel |
NDRHLYFCCRBGCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)
![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)




![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
